molecular formula C9H12N2O2S B4184025 N-(5-methyl-1,3-thiazol-2-yl)tetrahydro-2-furancarboxamide

N-(5-methyl-1,3-thiazol-2-yl)tetrahydro-2-furancarboxamide

Cat. No. B4184025
M. Wt: 212.27 g/mol
InChI Key: VMQAEGQWEGJHJF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazole derivatives, including compounds similar to N-(5-methyl-1,3-thiazol-2-yl)tetrahydro-2-furancarboxamide, often involves condensation reactions between suitable precursors. For instance, GobalaKrishnan et al. (2019) described the synthesis of thiazolyl pyrazine carboxamide derivatives through condensation of 2-amino, 4-substituted phenyl 2-amino thiazole and pyrazine 2-carboxylic acid, highlighting the importance of –S-C=N- and -CO–NH- moieties in contributing to biological activity, including antimicrobial and antitubercular effects (GobalaKrishnan, Gnanaprakash, & Kb, 2019).

Mechanism of Action

The mechanism of action of thiazole compounds can vary widely depending on their structure and the biological system they interact with. For example, some thiazole derivatives have been found to act as CDK18 kinase inhibitors .

Safety and Hazards

The safety and hazards of thiazole compounds can vary widely depending on their specific structure. Some thiazole derivatives are used in medicine and have been found to have beneficial effects with lesser side effects .

Future Directions

The future directions in the field of thiazole research could involve the design and development of different thiazole derivatives with improved biological activities and lesser side effects . This could involve modifications at different positions of the thiazole ring to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

properties

IUPAC Name

N-(5-methyl-1,3-thiazol-2-yl)oxolane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-6-5-10-9(14-6)11-8(12)7-3-2-4-13-7/h5,7H,2-4H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQAEGQWEGJHJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-methyl-1,3-thiazol-2-yl)tetrahydro-2-furancarboxamide

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